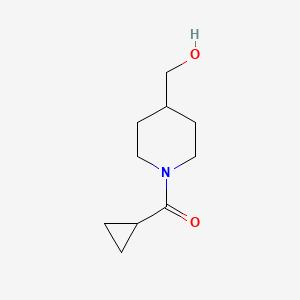
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone
Descripción general
Descripción
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone is a complex organic compound characterized by a cyclopropyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone typically involves the reaction of cyclopropyl ketone with 4-(hydroxymethyl)-1-piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(4-(hydroxymethyl)piperidin-1-yl)methanone
- Methanone, [1-(hydroxymethyl)cyclopropyl]-4-morpholinyl-
Uniqueness
Cyclopropyl-(4-hydroxymethyl-piperidin-1-yl)-methanone is unique due to its specific structural features, such as the presence of a cyclopropyl group and a hydroxymethyl-substituted piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
cyclopropyl-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C10H17NO2/c12-7-8-3-5-11(6-4-8)10(13)9-1-2-9/h8-9,12H,1-7H2 |
Clave InChI |
HJNFSJVIXSZFEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CCC(CC2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















